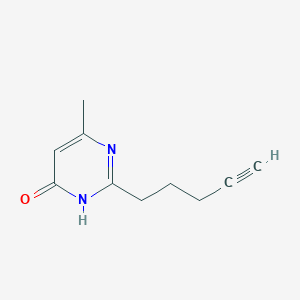

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

88499-81-4 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-methyl-2-pent-4-ynyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H12N2O/c1-3-4-5-6-9-11-8(2)7-10(13)12-9/h1,7H,4-6H2,2H3,(H,11,12,13) |

InChI Key |

MHHQLXDLBPCBHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CCCC#C |

Origin of Product |

United States |

Biological Activity

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative notable for its unique structural features, including a methyl group at the 6-position and a pent-4-yn-1-yl substituent at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 165.20 g/mol. Its structure allows it to interact with various biological systems, potentially leading to therapeutic effects.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound's unique structure facilitates binding with specific enzymes, which could lead to therapeutic applications in diseases involving enzyme dysregulation.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Treatment of infections |

| Enzyme Inhibition | Binds to specific enzymes | Therapeutic targets in metabolic disorders |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular targets through:

- Binding Affinity : The compound's structural features allow it to bind effectively with various receptors and enzymes.

- Structural Similarity : Compounds with similar structures have shown varying degrees of biological activity, suggesting a potential for this compound to exhibit similar effects.

Case Studies

A study on related pyrimidine derivatives indicated that modifications in the alkyne chain significantly affected antimicrobial potency. For instance, derivatives with longer alkyne chains demonstrated enhanced activity against specific bacterial strains compared to those with shorter chains . This suggests that further research into the structure–activity relationship (SAR) of this compound could yield valuable insights into optimizing its biological efficacy.

Future Research Directions

To fully understand the biological activity of this compound, future studies should focus on:

- In Vivo Studies : Conducting animal model experiments to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating the precise mechanisms through which the compound interacts with biological targets.

- Comparative Analysis : Investigating related compounds to identify structural features that enhance or diminish biological activity.

Comparison with Similar Compounds

Key Observations :

- The alkyne group in the target compound may confer reactivity distinct from amines (e.g., pyrrolidin-1-yl) or sulfur-containing groups (e.g., methylthio).

- Catalyst efficiency in pyrimidinone synthesis is critical. For example, 3,4-dihydropyrimidin-2(1H)-ones achieved yields up to 92.5% using heterogeneous catalysts , suggesting similar strategies could optimize the target compound’s synthesis.

Key Observations :

- Pyrrolidine derivatives exhibit plant growth stimulation, likely due to enhanced bioavailability from nitrogen-containing substituents .

- Thioxo and methylthio groups are linked to antioxidant and anti-cancer activities, possibly via radical scavenging or enzyme inhibition .

- The target compound’s alkyne group may enable conjugation to biomolecules, expanding its utility in drug discovery.

Preparation Methods

Pyrimidin-4(1H)-one Core Construction

The pyrimidinone core is commonly synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. For 6-methyl substitution, 2,4-diamino-6-methylpyrimidine is often used as a starting material, which can be functionalized at the 2-position.

Introduction of the Pent-4-yn-1-yl Side Chain

The pent-4-yn-1-yl substituent can be introduced through nucleophilic substitution or cross-coupling reactions involving alkynyl precursors. Two main approaches are:

- Nucleophilic substitution on a 2-halopyrimidin-4(1H)-one intermediate with a pent-4-yn-1-yl nucleophile.

- Cross-coupling reactions such as Sonogashira coupling between 2-halopyrimidin-4(1H)-one derivatives and pent-4-yn-1-yl terminal alkynes.

Detailed Preparation Methods

Method 1: Nucleophilic Substitution on 2-Halopyrimidin-4(1H)-one

- Starting materials: 2-chloro-4,6-dimethylpyrimidin-4(1H)-one or 2-chloropyrimidin-4(1H)-one derivatives.

- Reagents: Pent-4-yn-1-yl nucleophile (e.g., pent-4-yn-1-yl lithium or pent-4-yn-1-yl magnesium bromide).

- Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low to moderate temperatures (0–50 °C) to avoid alkyne polymerization or side reactions.

- Outcome: The nucleophile displaces the chlorine at the 2-position, yielding 6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one after workup and purification.

Method 2: Sonogashira Cross-Coupling

- Starting materials: 2-halopyrimidin-4(1H)-one (commonly 2-bromo or 2-iodo derivatives).

- Reagents: Pent-4-yn-1-yl terminal alkyne, palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine or diisopropylethylamine.

- Conditions: The reaction is performed under inert atmosphere (argon or nitrogen) at 50–80 °C in solvents like DMF, THF, or acetonitrile.

- Advantages: This method offers high regioselectivity and functional group tolerance, preserving the alkyne functionality.

- Purification: Typically involves column chromatography or recrystallization.

Comparative Data Table of Preparation Methods

| Parameter | Nucleophilic Substitution | Sonogashira Cross-Coupling |

|---|---|---|

| Starting Material | 2-Chloropyrimidin-4(1H)-one derivative | 2-Bromo/iodopyrimidin-4(1H)-one derivative |

| Reagents | Pent-4-yn-1-yl lithium or Grignard | Pent-4-yn-1-yl terminal alkyne, Pd catalyst, CuI |

| Solvent | THF, DMF | DMF, THF, Acetonitrile |

| Temperature | 0–50 °C | 50–80 °C |

| Reaction Time | Several hours | 6–24 hours |

| Yield | Moderate to good (50–75%) | Good to excellent (70–90%) |

| Functional Group Tolerance | Moderate (alkyne sensitive to strong bases) | High (alkyne preserved) |

| Purification | Chromatography, recrystallization | Chromatography, recrystallization |

| Scalability | Moderate | High (industrial applicability) |

Research Findings and Optimization Notes

- Base Selection: For nucleophilic substitution, strong bases like n-butyllithium can generate the pent-4-yn-1-yl nucleophile but require careful temperature control to prevent side reactions. Milder bases or preformed organometallic reagents improve selectivity.

- Catalyst Loading: In Sonogashira coupling, catalyst loading of 1–5 mol% Pd and 5–10 mol% CuI is optimal for high yields.

- Solvent Effects: Polar aprotic solvents enhance reaction rates and yields in both methods.

- Temperature Control: Elevated temperatures favor coupling efficiency but may induce alkyne isomerization or polymerization; thus, temperature optimization is critical.

- Purification: Recrystallization from ethanol or ethyl acetate is effective for obtaining high-purity product; chromatographic methods are used for complex mixtures.

Representative Experimental Procedure (Sonogashira Coupling)

- In a dry flask under argon, dissolve 2-bromo-6-methylpyrimidin-4(1H)-one (1 equiv) and pent-4-yn-1-yl terminal alkyne (1.2 equiv) in dry DMF.

- Add Pd(PPh3)2Cl2 (3 mol%) and CuI (5 mol%) followed by triethylamine (2 equiv).

- Stir the mixture at 70 °C for 12 hours.

- Cool the reaction, dilute with water, and extract with ethyl acetate.

- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by silica gel chromatography using ethyl acetate/hexane gradient.

- Characterize the product by NMR, IR, and mass spectrometry.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrimidinones are synthesized by refluxing precursors (e.g., substituted chalcones) with urea and concentrated HCl in DMF, followed by neutralization with cold NH₄OH to precipitate the product . Modifications to substituents (e.g., pent-4-yn-1-yl) require careful selection of alkyne-containing reagents and optimization of reaction time/temperature to avoid side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the pyrimidinone core and substituent integration (e.g., methyl, pent-4-yn-1-yl groups) .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and alkyne (C≡C) stretches (~2100–2260 cm⁻¹) .

- Mass spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor reaction progress and purity. Thermal stability can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. What solvent systems are suitable for crystallization?

Polar aprotic solvents like DMF or DMSO are often used for initial dissolution, while slow diffusion with diethyl ether or hexanes can induce crystallization. For complex cases, mixed solvents (e.g., ethanol/water) may improve crystal quality .

Q. How is the compound’s solubility profile determined?

Perform solubility screens in solvents of varying polarity (e.g., water, ethanol, DCM) using UV-Vis spectroscopy or gravimetric methods. Solubility in biological buffers (e.g., PBS) is critical for pharmacological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkyne-containing pyrimidinones?

- Catalyst screening : Transition metals (e.g., CuI) may enhance alkyne coupling efficiency .

- Protecting groups : Use TMS-protected alkynes to prevent side reactions during cyclization .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux .

Q. What strategies address contradictions in biological activity data?

- Dose-response studies : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .

- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent seizure thresholds for anticonvulsant studies) to validate mechanisms .

- Metabolite profiling : LC-MS can identify degradation products or active metabolites that may confound results .

Q. How can computational modeling predict reactivity or binding interactions?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use crystal structures of target proteins (e.g., GABA receptors) to simulate binding modes and guide SAR studies .

Q. What crystallographic challenges arise during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.